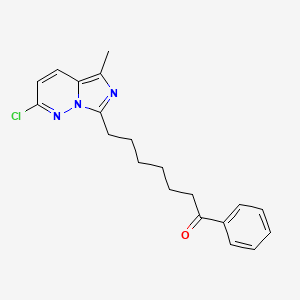
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid with amides or nitriles. For Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-, a common synthetic route includes the reaction of 2-aminobenzonitrile with appropriate substituted benzaldehydes under basic conditions . The reaction is often carried out in the presence of a catalyst such as iodine or potassium iodide to promote the cyclization process .
Industrial Production Methods
Industrial production of quinazoline derivatives involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Gefitinib: An anti-cancer drug that inhibits epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Afatinib: A tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer.
Uniqueness
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Propiedades
Número CAS |
49797-17-3 |
|---|---|
Fórmula molecular |
C21H12ClF3N2 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
6-chloro-4-phenyl-2-[3-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C21H12ClF3N2/c22-16-9-10-18-17(12-16)19(13-5-2-1-3-6-13)27-20(26-18)14-7-4-8-15(11-14)21(23,24)25/h1-12H |
Clave InChI |
CNEJQMZFMLUABG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


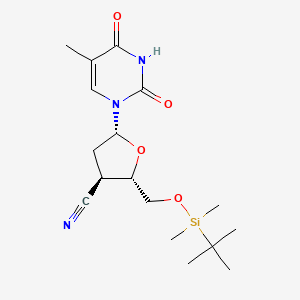
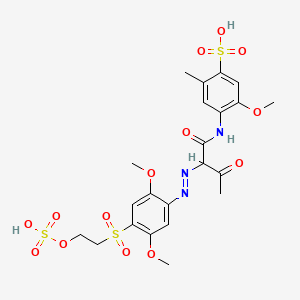
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

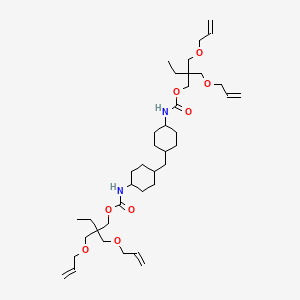
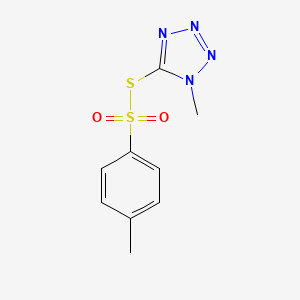
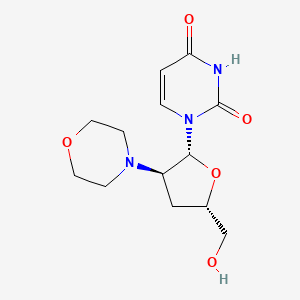


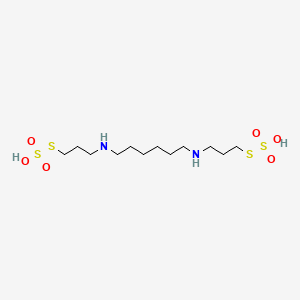
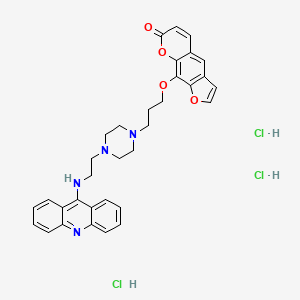
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)

